2-(Piperidin-3-yl)azepane
CAS No.: 912771-29-0
Cat. No.: VC3862916
Molecular Formula: C11H22N2
Molecular Weight: 182.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 912771-29-0 |
|---|---|
| Molecular Formula | C11H22N2 |
| Molecular Weight | 182.31 g/mol |
| IUPAC Name | 2-piperidin-3-ylazepane |
| Standard InChI | InChI=1S/C11H22N2/c1-2-6-11(13-8-3-1)10-5-4-7-12-9-10/h10-13H,1-9H2 |
| Standard InChI Key | NILYFVLXUNTUTG-UHFFFAOYSA-N |
| SMILES | C1CCC(NCC1)C2CCCNC2 |
| Canonical SMILES | C1CCC(NCC1)C2CCCNC2 |
Introduction
Structural Characteristics and Computational Predictions
Molecular Architecture
2-(Piperidin-3-yl)azepane consists of a piperidine ring (C₅H₁₁N) linked via a single bond to an azepane ring (C₆H₁₃N). The IUPAC name reflects the substitution pattern, where the piperidine group is attached at the 3-position of the azepane. Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₂N₂ | |
| SMILES | C1CCC(NCC1)C2CCCNC2 | |
| InChI Key | NILYFVLXUNTUTG-UHFFFAOYSA-N | |
| Predicted CCS (Ų) | 145.7 ([M+H]+ adduct) |
The collision cross-section (CCS) values, predicted via computational models, suggest moderate molecular polarity, aligning with its potential blood-brain barrier permeability .
Synthesis and Manufacturing
Dearomative Ring-Expansion Strategies
While no direct synthesis of 2-(piperidin-3-yl)azepane is documented, poly-substituted azepanes are accessible via dearomative ring-expansion of nitroarenes. A 2023 study demonstrated that nitrobenzene derivatives undergo photochemical or thermal activation to form seven-membered azepane rings through [4+3] cycloaddition or rearrangement pathways . For example, irradiation of 2-nitrobiaryl compounds generates nitrenes, which undergo intramolecular C–H insertion to yield azepane cores .
Hydrogenation and Cyclization
Physicochemical Properties
Lipophilicity and Solubility
Computational models predict a logP value of ~2.6 for structurally related azepane-piperidine hybrids, indicating moderate lipophilicity suitable for CNS penetration . Aqueous solubility is estimated at <10 µM, typical for bicyclic amines, necessitating salt formation or prodrug strategies for oral bioavailability .
Hydrogen Bonding Capacity
The molecule has two tertiary amines and no hydrogen bond donors, resulting in a polar surface area (PSA) of ~34 Ų . This balances membrane permeability and solubility, a critical factor for CNS-targeted agents .
| Compound | NET Ki (nM) | DAT Ki (nM) | SERT Ki (nM) | hERG IC₅₀ (µM) |
|---|---|---|---|---|
| 8b | 12 | 18 | 220 | 21 |
| 21a | 4.2 | 6.3 | 85 | >30 |
Sigma Receptor Modulation
Piperidine-containing compounds often show affinity for sigma-1 (σ₁R) receptors, implicated in neuroprotection and analgesia. Molecular docking studies suggest the piperidine nitrogen forms a salt bridge with σ₁R’s Glu172 residue, while the azepane ring occupies a hydrophobic pocket.
Analytical and Spectroscopic Data
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the [M+H]+ ion predicts an exact mass of 183.18558 Da, with a characteristic isotopic pattern matching C₁₁H₂₂N₂ . Fragmentation pathways likely involve cleavage of the C–N bond between the rings, yielding ions at m/z 98 (piperidine) and 85 (azepane) .
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR shifts (CDCl₃):
-
δ 2.8–3.1 ppm (m, 4H, N–CH₂–azepane)
-
δ 2.4–2.6 ppm (m, 3H, piperidine CH)
Toxicity and Metabolic Considerations
hERG Channel Inhibition
N-alkylated azepanes like 12 exhibit hERG IC₅₀ values as low as 5.3 µM, posing arrhythmia risks . Structural modifications (e.g., hydroxylation) reduce hERG affinity, as seen in 21a (IC₅₀ >30 µM) .
Cytochrome P450 Interactions
Primary amines on azepane rings are susceptible to CYP2D6-mediated oxidation, generating reactive iminium intermediates . Introducing electron-withdrawing groups (e.g., hydroxyethyl) mitigates this liability .
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